molecular formula C17H19NO2 B1676284 Mepronil CAS No. 55814-41-0

Mepronil

Cat. No. B1676284
CAS RN: 55814-41-0
M. Wt: 269.34 g/mol
InChI Key: BCTQJXQXJVLSIG-UHFFFAOYSA-N
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Patent
US05296601

Procedure details

In an autoclave made of a metal were placed 12.7 g of ortho-chlorotoluene, 3 g of meta-isopropoxyaniline, 17.7 mg of palladium chloride, 426 mg of 1,4-bisdiphenylphosphinobutane and 23 g of sodium carbonate. The air in the autoclave was replaced with carbon monoxide introduced thereinto in several times, after which carbon monoxide was further introduced to adjust its pressure therein to 30 kg/cm2. The internal temperature was adjusted to 200° C. on a salt bath and the reaction was carried out thereon with stirring for 5 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and washed with water. Subsequently, the organic layer was separated, concentrated, and then recrystallized from ethyl acetatehexane to obtain 2.6 g of 3'-isopropoxy-2-toluanilide.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
426 mg
Type
reactant
Reaction Step Three
Quantity
23 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
17.7 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[CH:9]([O:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][CH:19]=1)[NH2:16])([CH3:11])[CH3:10].C1(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:50](=[O:53])([O-])[O-].[Na+].[Na+].[C]=O>[Pd](Cl)Cl>[CH:9]([O:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][CH:19]=1)[NH:16][C:50]([C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:53])([CH3:11])[CH3:10] |f:3.4.5,^3:55|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(N)C=CC1
Step Three
Name
Quantity
426 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
23 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Seven
Name
Quantity
17.7 mg
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
introduced
CUSTOM
Type
CUSTOM
Details
The internal temperature was adjusted to 200° C. on a salt bath
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Subsequently, the organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetatehexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(NC(=O)C=2C(=CC=CC2)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.